molecular formula C10H14O2 B3050689 2-(4-Methoxyphenyl)propan-1-ol CAS No. 27877-68-5

2-(4-Methoxyphenyl)propan-1-ol

Cat. No.: B3050689
CAS No.: 27877-68-5
M. Wt: 166.22 g/mol
InChI Key: VIPNDDUFWVYIPH-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)propan-1-ol” is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is a tertiary alcohol that is propan-2-ol substituted by a 4-methoxyphenyl group at position 2 . It is an intermediate used in the production of Nabilone .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propan-2-ol molecule where a hydrogen atom is replaced by a 4-methoxyphenyl group . The InChI code for this compound is 1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 130 °C (Press: 14 Torr), a density of 1.031±0.06 g/cm3 (Predicted), and a pKa of 14.56±0.29 (Predicted) .

Scientific Research Applications

Anticancer Activity

A study on compounds from the wood of Millettia leucantha, including a phenolic compound related to 2-(4-Methoxyphenyl)propan-1-ol, demonstrated strong anticancer activity against BCA-1 tumor cell lines (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).

Synthesis and Crystal Structure

Research focusing on the synthesis and crystal structure of related compounds to this compound highlighted their structural properties and potential for further chemical applications (Rivera, Ríos-Motta, & Bolte, 2022).

Antimicrobial Activity

A study synthesized novel compounds structurally similar to this compound, assessing their antimicrobial activity. These compounds showed potential in combating microbial infections (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Kinetic Resolution and Pharmaceutical Applications

The kinetic resolution of rac-2-phenylpropan-1-ol derivatives, closely related to this compound, has been studied for their potential as pharmaceutical building blocks (Mohammed Shafioul & Cheong, 2012).

Pharmacokinetics and β-Adrenolytic Activity

Research on aminopropan-2-ol derivatives, related to this compound, has been conducted to understand their pharmacokinetics and β-adrenolytic activity, contributing to the development of new therapeutic agents (Walczak, 2014).

Synthesis of Beta Blockers

Compounds similar to this compound have been synthesized for their potential use as beta-blockers, highlighting their significance in cardiovascular pharmacology (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

Adrenolytic Activity

The synthesis and adrenolytic activity of propan-2-ol analogs, closely related to this compound, have been studied, exploring their potential in treating various cardiovascular disorders (Groszek et al., 2009).

Cardioselectivity in Beta-Blockers

Research on 1-(aralkylamino)-3-(aryloxy)propan-2-ols, structurally related to this compound, assessed their cardioselectivity, an essential factor in developing safer cardiovascular drugs (Rzeszotarski et al., 1983).

Safety and Hazards

“2-(4-Methoxyphenyl)propan-1-ol” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed .

Properties

IUPAC Name

2-(4-methoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPNDDUFWVYIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311641
Record name 2-(4-methoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27877-68-5
Record name NSC244475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-(4-methoxyphenyl)propionate (11.39 g; 0.0586 mol) was dissolved in dry ether (25 ml) and slowly added to a stirred suspension of lithium aluminium hydride (4.59 g; 0.121 mol;) in dry ether (60 ml); the temperature was maintained below 25° C. by cooling. Stirring at ambient temperature was continued for 1 hour. Water was cautiously added dropwise to decompose the unreacted lithium aluminium hydride and the inorganic salts were dissolved by the addition of dilute hydrochloric acid. The ether was separated and the aqueous phase re-extracted with ether (2×100 ml). The combined ether extracts were washed with water, saturated sodium bicarbonate solution, water, and then dried over magnesium sulphate. The product was isolated as a pale yellow oil (8.72 g) following evaporation of the solvent.
Quantity
11.39 g
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reactant
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25 mL
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4.59 g
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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